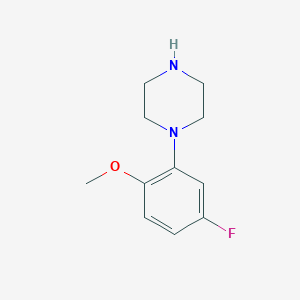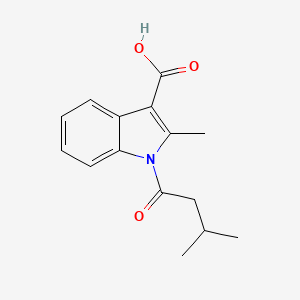
O-Isopropyl S-methyl dithiocarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Isopropyl S-methyl dithiocarbonate, also known as O-isopropyl S-methyl xanthate, is an organosulfur compound with the molecular formula C5H10OS2. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Isopropyl S-methyl dithiocarbonate typically involves the reaction of carbon disulfide with an alcohol and a base. One common method is the reaction of carbon disulfide with isopropanol in the presence of sodium hydroxide, followed by methylation with methyl iodide. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to handle the increased volume and to ensure consistent quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
O-Isopropyl S-methyl dithiocarbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced to form thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted xanthates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
O-Isopropyl S-methyl dithiocarbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the mining industry as a flotation agent for the extraction of metals from ores.
Mecanismo De Acción
The mechanism of action of O-Isopropyl S-methyl dithiocarbonate involves its ability to interact with thiol groups in proteins and enzymes. This interaction can lead to the formation of covalent bonds, altering the activity of the target molecules. The compound can also act as a chelating agent, binding to metal ions and affecting their bioavailability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Carbonodithioic acid, O-(1-methylethyl) ester: Similar structure but different alkyl group.
Carbonodithioic acid, O,S-dimethyl ester: Both alkyl groups are methyl.
Carbonodithioic acid, S-ethyl O-(1-methylethyl) ester: Ethyl group instead of methyl.
Uniqueness
O-Isopropyl S-methyl dithiocarbonate is unique due to its specific combination of alkyl groups, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring precise control over chemical interactions and reactivity.
Propiedades
Número CAS |
35200-02-3 |
|---|---|
Fórmula molecular |
C5H10OS2 |
Peso molecular |
150.3 g/mol |
Nombre IUPAC |
O-propan-2-yl methylsulfanylmethanethioate |
InChI |
InChI=1S/C5H10OS2/c1-4(2)6-5(7)8-3/h4H,1-3H3 |
Clave InChI |
GNGKJKOKYSKNNW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=S)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Benzyl 2-tert-butyl 2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B8790659.png)









![2-Methyl-7-[3-(trifluoromethyl)pyridin-2-yl]quinazolin-4-ol](/img/structure/B8790712.png)



